molecular formula C16H14BrFN2O2S2 B2886265 1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 868216-74-4

1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2886265
CAS No.: 868216-74-4
M. Wt: 429.32
InChI Key: CRYLNEHMVLUTIW-UHFFFAOYSA-N
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Description

1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 in a five-membered ring This particular compound is characterized by the presence of a 4-bromobenzenesulfonyl group and a 3-fluorophenylmethylsulfanyl group attached to the imidazole ring

Preparation Methods

The synthesis of 1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can be compared with other similar compounds, such as:

Biological Activity

1-(4-bromobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound belonging to the imidazole class of heterocyclic compounds. Its unique structure, characterized by a sulfonyl group, a dihydroimidazole ring, and a sulfanyl group, along with halogen substituents (bromine and fluorine), suggests potential biological activity that warrants investigation.

Chemical Structure and Properties

The compound's molecular formula is C14H13BrFNS2, indicating the presence of bromine and fluorine which may enhance its reactivity and biological properties. The sulfonyl and sulfanyl groups are known to play significant roles in biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications:

  • Antimicrobial Properties : The presence of the sulfonyl group is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity : Preliminary studies indicate that derivatives of imidazole compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, although detailed studies are needed to elucidate these mechanisms.

The mechanism by which this compound exerts its biological effects may involve:

  • Interaction with Enzymes : The compound could potentially bind to active sites of enzymes, inhibiting their function.
  • Disruption of Cell Signaling : It may interfere with signaling pathways critical for cell proliferation and survival.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancerous cells.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity based on substituent groups. Below is a summary table highlighting some similar compounds and their reported activities:

Compound NameStructure CharacteristicsBiological Activity
1-(4-chlorobenzenesulfonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleSimilar sulfonyl and sulfanyl groupsAntimicrobial
1-(3-nitrobenzenesulfonyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleNitro group instead of bromineAnti-inflammatory
1-(phenylsulfonyl)-2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazoleNo halogen substituentsAnticancer

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrFN2O2S2/c17-13-4-6-15(7-5-13)24(21,22)20-9-8-19-16(20)23-11-12-2-1-3-14(18)10-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYLNEHMVLUTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrFN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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